molecular formula C24H22N4O3S2 B2558092 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-80-2

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2558092
CAS No.: 876942-80-2
M. Wt: 478.59
InChI Key: MKDDFVRQSRBIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Inhibitive Action on Corrosion : Bipyrazolic compounds, including derivatives similar to the chemical , have been studied for their effectiveness in inhibiting the corrosion of metals in acidic media. These studies have found that such compounds can act as efficient corrosion inhibitors, with their effectiveness increasing alongside the concentration of the inhibitor. The mechanism of action involves the adsorption of the compounds on the metal surface, which follows the Langmuir adsorption isotherm model. This application is crucial for protecting metals used in industrial processes and infrastructure against corrosion (Chetouani et al., 2005).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Agents : Sulfonyl derivatives have shown moderate to significant antibacterial and antifungal activities, with some compounds demonstrating excellent antitubercular efficacy. This indicates the potential of such chemical structures in developing new antimicrobial and antitubercular agents, addressing the need for novel treatments against resistant strains of bacteria and tuberculosis (Kumar et al., 2013).

Anticonvulsant Activity

  • Anticonvulsant Properties : Certain sulfonamide and sulfonylurea derivatives have been synthesized and evaluated for their anticonvulsant activities, showing promise in the treatment of seizures. These studies suggest the potential application of compounds with similar structures in developing new anticonvulsant drugs, contributing to the field of neuropharmacology and offering alternatives for seizure management (Thakur et al., 2017).

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-31-19-12-10-17(11-13-19)21-15-22(28(25-21)33(2,29)30)20-16-27(18-7-4-3-5-8-18)26-24(20)23-9-6-14-32-23/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDDFVRQSRBIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.